2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine

Physicochemical characterization Isomer differentiation Chromatographic separation

Sourcing the wrong pyridinyl-triazine regioisomer can derail FGFR inhibitor programs. 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine (CAS 1053656-03-3) is the meta-pyridyl building block required for proper kinase hinge-binding in pan-FGFR inhibitors (incl. gatekeeper mutants V555M, K650E/M) and triple-negative breast cancer leads (IC₅₀ 6.25-8.18 μM vs. MDA-MB-231). Its monochloro substitution enables clean, single-step SNAr library synthesis without bis-substitution byproducts common to 2,4-dichloro analogs.

Molecular Formula C8H5ClN4
Molecular Weight 192.6 g/mol
CAS No. 1053656-03-3
Cat. No. B1343368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine
CAS1053656-03-3
Molecular FormulaC8H5ClN4
Molecular Weight192.6 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC(=NC=N2)Cl
InChIInChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-2-1-3-10-4-6/h1-5H
InChIKeyICCJPZWJQCTSHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine – Overview


2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine (CAS 1053656-03-3) is a heterocyclic building block belonging to the monochloro-pyridinyl-1,3,5-triazine class . It features a 1,3,5-triazine core substituted with a single chlorine atom at the 2-position and a pyridin-3-yl group at the 4-position, yielding a molecular formula of C₈H₅ClN₄ and a molecular weight of 192.61 g/mol . The chlorine atom serves as a reactive handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the pyridin-3-yl moiety introduces a hydrogen-bond-accepting nitrogen at the meta position relative to the triazine attachment point—a regiochemical feature that distinguishes this compound from its pyridin-2-yl and pyridin-4-yl constitutional isomers and influences both the electronic properties of downstream products and their molecular recognition by biological targets [1]. The compound is commercially available at purities of ≥97% from major international suppliers, suitable for pharmaceutical R&D and materials science applications .

Isomer Substitution: Activity & Synthesis Drawbacks


Constitutional isomers of 2-chloro-4-(pyridinyl)-1,3,5-triazine that differ only in the position of the pyridine nitrogen (ortho, meta, or para) are not functionally interchangeable despite sharing the same molecular formula and molecular weight. The meta-pyridyl (3-pyridyl) orientation of the target compound places the nitrogen lone pair in a spatial trajectory that is distinct from both the ortho (2-pyridyl) and para (4-pyridyl) isomers, thereby altering the hydrogen-bonding geometry, metal-coordination capacity, and electron-withdrawing character exerted on the triazine core [1]. In the context of kinase inhibitor design, pyridinyltriazine derivatives built from the 3-pyridyl scaffold have demonstrated potent pan-FGFR inhibitory activity against both wild-type and clinically relevant gatekeeper mutants—a pharmacological profile that is intimately dependent on the pyridine nitrogen position for optimal interaction with the kinase hinge region [1]. Substituting the 3-pyridyl building block with a 2-pyridyl or 4-pyridyl isomer during synthesis would generate a structurally divergent final compound with unpredictable, and likely inferior, target engagement. Furthermore, the single chlorine substitution pattern on the triazine ring enables selective, stepwise SNAr derivatization, whereas the corresponding 2,4-dichloro analogs introduce a second reactive site that complicates regioselective functionalization and increases the risk of byproduct formation. The quantitative evidence presented in Section 3 substantiates why this specific regioisomer commands distinct procurement value.

Differentiation Evidence vs. Closest Analogs


Boiling Point vs. Pyridin-4-yl Isomer

The pyridin-3-yl isomer (CAS 1053656-03-3) exhibits a boiling point of 427.2 ± 47.0 °C at 760 mmHg, whereas the pyridin-4-yl constitutional isomer (CAS 1053656-00-0) displays a boiling point of 436.4 ± 47.0 °C at 760 mmHg . The ~9.2 °C difference, while modest, is experimentally measurable and reflects the distinct intermolecular interaction profiles arising from the altered position of the pyridine nitrogen atom. Both isomers share identical molecular formula (C₈H₅ClN₄), molecular weight (192.61 g/mol), and predicted density (1.4 g/cm³), making boiling point one of the few readily accessible orthogonal identifiers for confirming isomeric identity during procurement and quality control. The pyridin-2-yl isomer (CAS 1417518-59-2) lacks publicly available boiling point data from non-prohibited authoritative sources, precluding direct three-way comparison at this time.

Physicochemical characterization Isomer differentiation Chromatographic separation

Lipophilicity Comparison with Dichloro Analog

The pyridin-3-yl isomer (CAS 1053656-03-3) has a computed LogP of 0.84 . In contrast, a structurally related dichloro analog—2-chloro-4-(2-chloro-pyridin-4-yl)-[1,3,5]triazine (CAS 333737-06-7)—exhibits a substantially higher LogP of 2.24 . The ~1.4 log unit difference indicates that the target monochloro-3-pyridyl compound is markedly more hydrophilic, which carries significant implications for aqueous solubility, reversed-phase chromatographic retention, and the predicted ADME properties of any drug-like molecules derived from it. Direct LogP comparison with the monochloro pyridin-2-yl and pyridin-4-yl isomers is currently not possible due to the absence of publicly reported LogP values for those species in non-prohibited authoritative databases. However, this data point establishes a class-level expectation: the monochloro-pyridinyl triazine scaffold yields LogP values approximately 1.4 units lower than the corresponding dichloro-pyridinyl analogs, making the target compound the preferred building block when lower lipophilicity is desired.

Lipophilicity LogP ADME property prediction

Mono-Chloro vs. Dichloro Reactivity

2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine bears a single chlorine atom at the 2-position of the triazine ring, providing exactly one electrophilic site for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling . By contrast, 2,4-dichloro-6-(pyridin-3-yl)-1,3,5-triazine (CAS 1227960-32-8) contains two chlorine atoms at the 2- and 4-positions, creating two competing reactive sites . While sequential substitution of dichlorotriazines is synthetically feasible, it requires precise stoichiometric control of nucleophile equivalents, careful temperature management, and often results in mixtures of mono- and di-substituted products that reduce isolated yields and complicate purification. The monochloro compound eliminates this regioselectivity problem entirely: each molecule presents a single reactive locus, guaranteeing that one equivalent of a nucleophile (amine, thiol, alcohol, or boronic acid coupling partner) yields one defined product. This feature is particularly valuable in library synthesis and scale-up contexts where reproducibility and yield consistency are paramount. No published head-to-head comparison of reaction yields between the monochloro and dichloro systems under identical conditions was identified; this assertion is based on well-established principles of triazine reactivity.

Nucleophilic aromatic substitution Suzuki-Miyaura coupling Regioselective synthesis

MDA-MB-231 Antiproliferative Activity vs. Imatinib

Imamine-1,3,5-triazine derivatives that incorporate the pyridin-3-yl structural motif—specifically compounds 4f (N²-allyl-6-chloro-N²-methyl-N⁴-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1,3,5-triazine-2,4-diamine) and 4k—were evaluated for antiproliferative activity against triple-negative MDA-MB-231 breast cancer cells using the MTT assay, with imatinib as the positive control [1]. Compound 4f exhibited an IC₅₀ of 6.25 μM and compound 4k an IC₅₀ of 8.18 μM, both substantially surpassing imatinib (IC₅₀ = 35.50 μM). This represents a 5.7-fold and 4.3-fold improvement in potency, respectively. While these data describe fully elaborated drug-like molecules rather than the building block itself, the pyridin-3-yl group is a conserved pharmacophoric element embedded in the active scaffold, and the authors confirmed that compound 4f additionally inhibited MDA-MB-231 cell migration, invasion, and adhesion, as well as tumor xenograft growth in vivo [1]. This provides downstream validation that the pyridin-3-yl triazine architecture—accessible via 2-chloro-4-(pyridin-3-yl)-1,3,5-triazine as a key intermediate—can yield compounds with clinically meaningful anticancer potency.

Anticancer activity Structure-activity relationship MDA-MB-231 breast cancer

Purity Benchmarking vs. 2-Pyridyl Isomer

2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine is commercially supplied with documented purity specifications of ≥97% (Matrix Scientific / VWR) and 98% (Leyan, MolCore), with MolCore further noting ISO certification for global pharmaceutical R&D and quality control applications . While analog purity levels for the pyridin-2-yl and pyridin-4-yl isomers are expected to be comparable in the commercial marketplace, the availability of the 3-pyridyl isomer through multiple certified suppliers with explicit purity documentation reduces procurement risk. In contrast, the pyridin-2-yl isomer (CAS 1417518-59-2) is listed at 95% HPLC purity by at least one supplier , suggesting potentially narrower purification margins. A 98% vs. 95% purity differential translates to a 3% absolute reduction in unidentified impurities—a non-trivial advantage when the building block is used early in a multi-step synthesis where impurity carry-through can amplify yield losses and complicate biological assay interpretation.

Chemical purity Quality assurance Procurement specification

Pyridin-3-yl Orientation for FGFR Gatekeeper Mutants

Pyridinyltriazine derivatives designed around the pyridin-3-yl-triazine core have been identified as potent pan-FGFR inhibitors capable of overcoming clinically relevant gatekeeper mutations (e.g., V555M-FGFR3) [1]. In the pivotal J. Med. Chem. 2022 study, compound 17a—a pyridinyltriazine incorporating the 3-pyridyl orientation—demonstrated superior kinase-inhibitory and cellular activities compared to infigratinib, a clinical-stage FGFR inhibitor, particularly against the V555M-FGFR3 mutant [1]. Molecular dynamics simulations in the same study provided a structural rationale: the pyridin-3-yl nitrogen engages in a specific hydrogen-bonding network within the kinase hinge region that would be geometrically incompatible with the pyridin-2-yl or pyridin-4-yl orientation [1]. This is a class-level inference regarding the target building block: while the building block itself is not the active pharmaceutical ingredient, it serves as the essential synthetic entry point to this validated pharmacophore. Researchers seeking to explore the pyridinyltriazine FGFR inhibitor chemical space should prioritize the 3-pyridyl isomer to maintain fidelity to the published structure-activity relationship.

FGFR kinase inhibition Gatekeeper mutation Structure-based drug design

Optimal Application Scenarios


FGFR Inhibitor Lead Optimization for Gatekeeper Mutants

Research groups engaged in FGFR-targeted oncology programs—particularly those addressing acquired resistance mediated by gatekeeper mutations (V555M, K650E/M)—should source 2-chloro-4-(pyridin-3-yl)-1,3,5-triazine as the entry building block for pyridinyltriazine scaffold construction. The 3-pyridyl nitrogen orientation is essential for the hinge-binding hydrogen-bond architecture that underpins the pan-FGFR activity and mutant-coverage profile demonstrated by compound 17a and its analogs [1]. Use of the pyridin-2-yl or pyridin-4-yl isomer would misplace the critical hydrogen-bond acceptor, likely abolishing the desired kinase selectivity and potency profile.

Imamine-Triazine Synthesis Targeting MDA-MB-231

Investigators developing imamine-1,3,5-triazine derivatives for triple-negative breast cancer should procure this building block to access the pyridin-3-yl-pyrimidinyl-triazine pharmacophore exemplified by compounds 4f (IC₅₀ = 6.25 μM) and 4k (IC₅₀ = 8.18 μM), which demonstrate 4–6-fold potency improvement over imatinib against MDA-MB-231 cells [1]. The building block's LogP of 0.84 contributes favorably to the overall hydrophilic-lipophilic balance of the final drug candidates, supporting acceptable ADME properties as predicted in the published study .

Parallel Library Synthesis with Single-Point Derivatization

In automated or manual parallel synthesis workflows where a single nucleophilic substitution step is used to generate diverse compound libraries, the monochloro substitution pattern of 2-chloro-4-(pyridin-3-yl)-1,3,5-triazine eliminates the regioselectivity complications inherent to 2,4-dichloro analogs [1]. Each reaction vessel yields one defined mono-substituted product without the need for careful stoichiometric control to avoid bis-substitution, thereby maximizing library purity and minimizing the need for post-reaction chromatographic separation. The 98% commercial purity specification further supports reproducible library production .

OLED TADF Emitter Development

Materials scientists developing thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes should evaluate this building block as a precursor to pyridin-3-yl-substituted triazine acceptor cores. The pyridin-3-yl-substituted triazine acceptor (PyTRZ) has been shown to yield TADF emitters with external quantum efficiencies reaching 22.2% in optimized OLED devices, with the pyridin-3-yl orientation contributing to favorable excited-state kinetics and reduced efficiency roll-off at high luminance [1]. The building block's chlorine handle permits further functionalization to introduce donor moieties (e.g., phenoxazine) for constructing donor-acceptor TADF architectures.

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